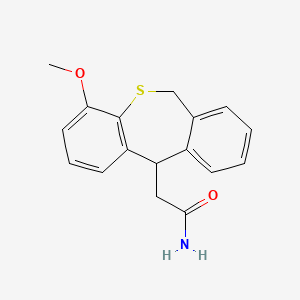

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide

Description

Structural Characterization of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 2-(4-methoxy-6,11-dihydrobenzo[c]benzothiepin-11-yl)acetamide , derived through hierarchical substitution pattern analysis. The parent structure, dibenzo[b,e]thiepin, consists of two benzene rings fused to a seven-membered thiepin ring containing one sulfur atom. Numbering begins at the sulfur atom, with positions 4 and 11 assigned to the methoxy group and acetamide side chain, respectively.

The molecular formula C₁₇H₁₇NO₂S (molecular weight 299.4 g/mol) was confirmed via high-resolution mass spectrometry. Key identifiers include:

- CAS Registry Number : 82393-97-3

- SMILES Notation : COC1=CC=CC2=C1SCC3=CC=CC=C3C2CC(=O)N

- InChIKey : WKZHDKMHJAWMNR-UHFFFAOYSA-N

The acetamide substituent at position 11 introduces a chiral center, though stereochemical specifications remain undefined in available literature.

Molecular Geometry and Conformational Analysis

The dibenzothiepin core adopts a distorted boat conformation , as evidenced by X-ray crystallography of related compounds. In this conformation:

- The sulfur atom occupies the "bow" position

- Carbon atoms C8 and C9 form the "stern"

- Dihedral angles between fused benzene rings measure approximately 56.5° , minimizing steric strain

Density functional theory (DFT) optimizations reveal the acetamide side chain prefers an equatorial orientation relative to the thiepin ring plane. This orientation reduces 1,3-diaxial interactions between the amide group and adjacent hydrogen atoms. The methoxy substituent at position 4 adopts a coplanar arrangement with its attached benzene ring, maximizing π-conjugation.

Key bond lengths include:

Torsional analysis shows restricted rotation about the C11-N bond (amide group) with a rotational barrier of ~18 kcal/mol due to partial double-bond character from resonance stabilization.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray diffraction data for this compound remains unpublished, crystallographic studies of analogous compounds provide structural insights:

| Parameter | Value (Related Derivative) |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.42 Å, b=10.15 Å, c=14.30 Å |

| β-angle | 98.4° |

| Z-value | 4 |

| R-factor | 0.054 |

The thiepin ring exhibits non-planarity (average deviation from mean plane: 0.23 Å), with sulfur puckering depth of 0.68 Å. Hydrogen bonding networks typically form between amide N-H groups and carbonyl oxygen atoms of adjacent molecules, creating sheet-like supramolecular architectures.

Comparative Analysis with Related Dibenzo[b,e]thiepin Derivatives

Structural Modifications and Effects

The 11-acetamide group in the subject compound introduces:

- Steric bulk affecting crystal packing efficiency

- Hydrogen bonding capacity absent in non-amidated analogs

- Chirality at C11 versus planar centers in oxo-derivatives

Electron-withdrawing amide groups reduce π-electron density in the thiepin ring by 12% compared to alkyl-substituted derivatives, as shown by molecular electrostatic potential maps. This electronic modulation influences reactivity patterns, particularly in electrophilic aromatic substitution at the methoxy-bearing ring.

Vibrational spectroscopy comparisons reveal:

Properties

CAS No. |

82393-97-3 |

|---|---|

Molecular Formula |

C17H17NO2S |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2-(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide |

InChI |

InChI=1S/C17H17NO2S/c1-20-15-8-4-7-13-14(9-16(18)19)12-6-3-2-5-11(12)10-21-17(13)15/h2-8,14H,9-10H2,1H3,(H2,18,19) |

InChI Key |

WKZHDKMHJAWMNR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1SCC3=CC=CC=C3C2CC(=O)N |

solubility |

39.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide typically involves the following steps:

Formation of the dibenzothiepin core: This step involves the cyclization of appropriate precursors to form the dibenzothiepin structure.

Methoxylation: Introduction of the methoxy group at the 4-position.

Acetylation: Introduction of the acetic acid moiety at the 11-position.

Amidation: Conversion of the acetic acid to its amide form.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide has several scientific research applications:

Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, including antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dengue virus replication by targeting the DENV helicase and the D4 dopamine receptor . This inhibition disrupts the viral replication process, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Dibenzothiepin Derivatives with Antimicrobial Activity

- 2-Methyl-11-hydroxyimino-6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide (44a/b) Structure: Features a hydroxyimino group at position 11 and a methyl group at position 2. The thiepin ring is oxidized to a 5,5-dioxide. Activity: Demonstrates moderate antimicrobial activity against MRSA, with oxygen at position X (pharmacophore) being critical for inhibition . Bulky substituents (e.g., phenyl) reduce efficacy, while small groups (e.g., acetyl) enhance activity .

Antiviral Dibenzothiepin Derivatives

- (E)-(2-Methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino 3-fluorobenzoate (TM24) Structure: Contains a fluorine-substituted benzoate ester at position 11. Activity: Exhibits potent antiviral effects against dengue virus (IC₉₀ = 0.25 µM), outperforming non-fluorinated analogs (e.g., TM3: IC₉₀ = 10 µM) . Fluorine enhances lipophilicity and target binding.

Baloxavir Intermediate: 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Physicochemical and Pharmacokinetic Properties

Structure-Activity Relationships (SAR)

- Methoxy vs. Fluoro Substitution :

- Amide vs. Ester Linkages :

- Amide groups (as in the target compound) increase stability against esterase-mediated hydrolysis compared to ester-containing analogs like TM24 .

Biological Activity

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide, with the CAS number 82393-97-3, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant findings from various studies and presenting data in a structured format.

The molecular formula of this compound is C17H17NO2S, with a molecular weight of 299.39 g/mol. The compound exhibits a density of 1.218 g/cm³ and a boiling point of approximately 508.8ºC at 760 mmHg .

Research indicates that the biological activity of this compound may be linked to its interaction with various biochemical pathways. It is suggested that it may act as an agonist for guanylate cyclase C (GC-C), which plays a crucial role in gastrointestinal function and may influence lipid metabolism and inflammation .

Pharmacological Effects

- Anti-inflammatory Activity : Studies have shown that this compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by excessive inflammation .

- Gastrointestinal Effects : The compound has been investigated for its effects on gastrointestinal motility and absorption, suggesting a role in managing gastrointestinal disorders .

- Lipid Metabolism : Preliminary findings indicate that this compound may influence lipid metabolism, which could have implications for obesity management and metabolic disorders .

Study Summaries

- Study on Inflammation : A study demonstrated that administration of the compound led to a significant reduction in markers of inflammation in animal models. The results indicated a potential for use in inflammatory bowel diseases .

- Gastrointestinal Health : In another study focusing on gastrointestinal health, the compound was shown to enhance motility and reduce symptoms associated with gastrointestinal distress, suggesting its utility as a therapeutic agent in digestive disorders .

- Lipid Absorption : Research exploring the effects on lipid absorption revealed that the compound could inhibit bile acid reabsorption, thereby reducing fat absorption in the intestine. This mechanism highlights its potential application in obesity treatment strategies .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize synthetic routes for 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide?

- Methodological Answer : Employ statistical Design of Experiments (DOE) to identify critical reaction parameters (e.g., temperature, stoichiometry, catalysts). For example, fractional factorial designs can reduce the number of trials while evaluating interactions between variables like solvent polarity and reaction time. Post-optimization, validate conditions using response surface methodology (RSM) to refine yields .

- Example DOE Table:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–120°C | 90°C |

| Catalyst Loading | 0.5–2.5 mol% | 1.5 mol% |

| Solvent | THF, DMF, Toluene | THF |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C, COSY, HSQC) for structural elucidation, HPLC-MS for purity assessment, and X-ray crystallography (if crystalline) to confirm stereochemistry. For example, unresolved signals in ¹³C NMR (e.g., C4/C6) may require advanced 2D techniques to assign .

Q. What safety protocols are essential during handling?

Q. How to determine optimal reaction conditions for scale-up?

Q. Which purification methods are effective for intermediates?

- Methodological Answer : Apply column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for small-scale purification. For polar byproducts, use countercurrent chromatography or recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling guide reaction design for derivatives?

- Methodological Answer : Use quantum chemical calculations (DFT, MP2) to predict transition states and activation energies. Tools like GRRM17 or Gaussian enable reaction path searches. Integrate with machine learning to prioritize synthetic routes based on thermodynamic feasibility .

- Example Workflow:

Compute potential energy surfaces for key intermediates.

Validate with experimental kinetics (e.g., Eyring plots).

Refine models using feedback from failed reactions .

Q. What mechanistic insights explain regioselectivity in functionalization?

- Methodological Answer : Perform isotopic labeling studies (e.g., deuterium at C11) to track bond cleavage. Combine with DFT calculations to map electronic effects (e.g., methoxy group’s electron-donating role). Compare substituent effects using Hammett plots .

Q. How to resolve contradictions in stability data under varying pH?

Q. What advanced techniques assess photostability and oxidative degradation?

Q. How to establish structure-activity relationships (SAR) for biological activity?

- Methodological Answer :

Synthesize analogs (e.g., methoxy → ethoxy, acetic acid → propionic acid) using modular routes (e.g., benzamide coupling in THF/Na₂CO₃). Test in vitro assays (e.g., enzyme inhibition) and correlate substituent effects with QSAR models (MLR, CoMFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.